molecular formula C21H25ClN2O3S B11345644 N-(3-chloro-2-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-2-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11345644
M. Wt: 421.0 g/mol
InChI Key: NMIRXYXTJPUETA-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with chloro and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-methylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable amines and carboxylic acid derivatives.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonylation reaction using methanesulfonyl chloride and a base.

    Substitution on Aromatic Rings: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions using chlorinating and methylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or alkylation.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or methyl iodide are used for halogenation and methylation, respectively.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products include various substituted aromatic compounds.

    Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be studied for its binding affinity to various biological receptors.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential therapeutic uses.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may bind to receptors on cell surfaces or within cells, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
  • N-(3-Chloro-2-methylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxylic acid
  • N-(3-Chloro-2-methylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-methanol

Comparison:

  • Structural Differences: The position of substituents on the aromatic rings or the piperidine ring can lead to differences in chemical reactivity and biological activity.
  • Unique Features: The specific combination of chloro, methyl, methanesulfonyl, and carboxamide groups in N-(3-Chloro-2-methylphenyl)-1-[(3-methylphenyl)methanesulfonyl]piperidine-4-carboxamide provides unique properties that may not be present in similar compounds.
  • Applications: While similar compounds may share some applications, the unique structural features of this compound can make it more suitable for specific uses in drug development, catalysis, or material science.

Properties

Molecular Formula

C21H25ClN2O3S

Molecular Weight

421.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S/c1-15-5-3-6-17(13-15)14-28(26,27)24-11-9-18(10-12-24)21(25)23-20-8-4-7-19(22)16(20)2/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

NMIRXYXTJPUETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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